N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C24H25ClN6 and its molecular weight is 432.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a protein that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
this compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition results in a decrease in the proliferation of cancer cells, as EGFR-TK is often overexpressed in various types of cancers .
Biochemical Pathways
The inhibition of EGFR-TK by this compound affects various downstream pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival and proliferation . By inhibiting EGFR-TK, this compound can disrupt these pathways and thus inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against cancer cells suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . This is achieved through the inhibition of EGFR-TK and the subsequent disruption of downstream signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can influence the compound’s binding to its target .
Biochemical Analysis
Biochemical Properties
Pyrazolo[3,4-d]pyrimidines have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
Related pyrazolo[3,4-d]pyrimidines have shown cytotoxic activities against various cancer cell lines .
Molecular Mechanism
Related pyrazolo[3,4-d]pyrimidines have been found to inhibit certain kinases, which could lead to changes in gene expression .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6/c25-17-12-14-19(15-13-17)27-22-21-16-26-31(20-10-6-3-7-11-20)23(21)30-24(29-22)28-18-8-4-1-2-5-9-18/h3,6-7,10-16,18H,1-2,4-5,8-9H2,(H2,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUROWDYKQACTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.